
3-(Tiofen-2-il)-4,5-dihidro-1,2,4-oxadiazol-5-ona
Descripción general
Descripción
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a useful research compound. Its molecular formula is C6H4N2O2S and its molecular weight is 168.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ciencias Ambientales: Inhibidores de la Corrosión
En química industrial, los derivados del tiofeno se utilizan como inhibidores de la corrosión. Protegen los metales y las aleaciones de la corrosión formando una capa protectora en la superficie. El compuesto específico que se está analizando podría probarse para su efectividad como inhibidor de la corrosión en diferentes condiciones ambientales, contribuyendo a la longevidad de los materiales utilizados en la construcción y la fabricación.
Cada uno de estos campos presenta un conjunto único de desafíos y oportunidades para la aplicación de 3-(Tiofen-2-il)-4,5-dihidro-1,2,4-oxadiazol-5-ona. La investigación y el desarrollo en curso son clave para liberar todo el potencial de este compuesto en diversas disciplinas científicas .
Mecanismo De Acción
Target of action
Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . .
Biochemical pathways
Thiophene derivatives can affect a variety of biochemical pathways due to their diverse biological activities. For example, some thiophene derivatives have been found to inhibit mitochondrial complex II activity . .
Análisis Bioquímico
Biochemical Properties
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site . This interaction is competitive, meaning that 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one competes with the natural substrate of the enzyme, thereby reducing its activity. Additionally, this compound can interact with other biomolecules such as receptors and transporters, modulating their function and affecting cellular processes.
Cellular Effects
The effects of 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one on various cell types and cellular processes are profound. In melanoma cells, for example, it has been observed to reduce melanin content by inhibiting tyrosinase activity . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. By modulating these pathways, 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one can alter cell proliferation, differentiation, and apoptosis, making it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one exerts its effects through various mechanisms. It binds to the active sites of enzymes such as tyrosinase, inhibiting their activity . This binding is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block substrate access. Additionally, 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored.
Dosage Effects in Animal Models
The effects of 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate enzyme activity and cellular processes . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For example, it can inhibit enzymes involved in the synthesis of melanin, thereby reducing melanin production in cells.
Transport and Distribution
Within cells and tissues, 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, where it can modulate gene expression and other nuclear processes.
Propiedades
IUPAC Name |
3-thiophen-2-yl-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6-7-5(8-10-6)4-2-1-3-11-4/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWWXAYHYFHICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



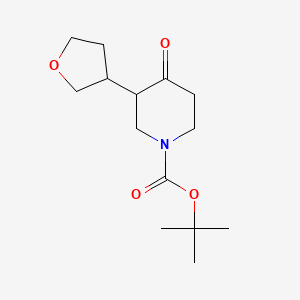
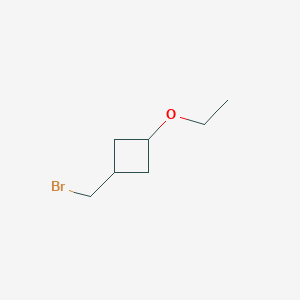
![[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B1449544.png)
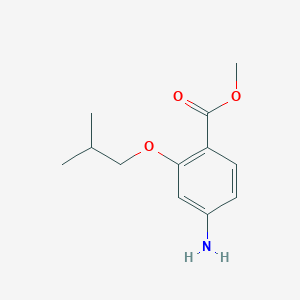
![2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1449547.png)
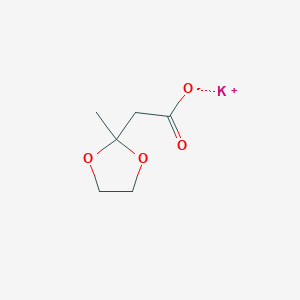
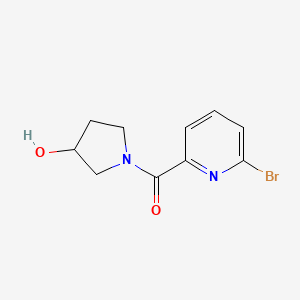


![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1449552.png)
![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)

![([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1449556.png)
